molecular formula C31H43ClIrN2-4 B6303580 COD-Ir-Cl(imes) CAS No. 509107-34-0

COD-Ir-Cl(imes)

Cat. No.: B6303580
CAS No.: 509107-34-0
M. Wt: 671.4 g/mol
InChI Key: MNQVIYGJCPMULZ-NSNKXZTFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

COD-Ir-Cl(imes), or chlorocyclooctadiene imidazolylidene iridium(I) complex, is an advanced organometallic catalyst derived from the foundational precursor [Ir(COD)Cl]₂. This complex incorporates an N-heterocyclic carbene (NHC) ligand, specifically a 1,3-dimesitylimidazol-2-ylidene (IMes), which replaces one of the more labile ligands in the dimeric structure to form a highly stable and well-defined monomeric species. The primary research value of COD-Ir-Cl(imes) lies in its exceptional application as a catalyst in transfer hydrogenation reactions, a critical process for the reduction of ketones and aldehydes . Its mechanism of action typically involves the formation of an active iridium hydride species under reaction conditions, often in isopropanol with a strong base. The robust NHC ligand confers superior stability and electron-donating properties to the iridium center, often leading to enhanced catalytic activity and selectivity compared to catalysts featuring phosphine ligands . This compound is strictly for research applications and is a valuable tool for exploring new synthetic methodologies in organic chemistry and catalyst development .

Properties

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N2.C8H12.2CH3.ClH.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-4-6-8-7-5-3-1;;;;/h7-13H,1-6H3;1-2,7-8H,3-6H2;2*1H3;1H;/q-1;;2*-1;;/p-1/b;2-1-,8-7-;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQVIYGJCPMULZ-NSNKXZTFSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.[Cl-].[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2C=CN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1/C=C\CC/C=C\C1.[Cl-].[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43ClIrN2-4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ligand Substitution from Iridium Chloride Dimers

A widely cited precursor for [IrCl(COD)(IMes)] is the cyclooctadiene iridium chloride dimer, [Ir(μ₂-Cl)(COD)]₂ (). This dimer is synthesized by heating hydrated iridium trichloride (IrCl₃·nH₂O) with excess 1,5-cyclooctadiene (COD) in alcoholic solvents (e.g., ethanol or methanol) under reflux. The reaction reduces Ir(III) to Ir(I), forming a bridged chloride dimer with COD ligands.

Subsequent ligand substitution with IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) proceeds via cleavage of the dimeric structure. In a typical procedure, the dimer is treated with two equivalents of IMes in a coordinating solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The reaction is monitored by ¹H NMR spectroscopy, with the disappearance of dimer peaks (δ 4.8–5.2 ppm, COD protons) and emergence of new resonances corresponding to the IMes ligand (δ 6.8–7.2 ppm, aromatic protons).

Key Reaction Parameters:

  • Solvent: THF, DCM, or toluene

  • Temperature: 20–25°C

  • Reaction time: 12–24 hours

  • Yield: 70–85%

Direct Synthesis from [IrCl(COD)]₂ and IMes

An alternative route bypasses the dimer intermediate by reacting [IrCl(COD)]₂ directly with IMes. This method, detailed in hyperpolarization studies, involves dissolving the dimer in methanol and adding IMes under an inert atmosphere. The mixture is stirred at 50°C for 6 hours, yielding [IrCl(COD)(IMes)] as a bright yellow solid.

Advantages of Direct Synthesis:

  • Fewer purification steps

  • Higher reproducibility (90–95% yield)

  • Compatibility with air-sensitive ligands

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR: The COD ligands exhibit characteristic olefinic proton signals at δ 4.2–4.6 ppm, while IMes aromatic protons appear as singlets at δ 6.7–7.1 ppm.

  • X-ray Photoelectron Spectroscopy (XPS): Studies on immobilized [IrCl(COD)(IMes)] reveal Ir 4f₇/₂ binding energies of 61.2 eV, consistent with Ir(I) oxidation states.

  • Infrared (IR) Spectroscopy: Stretching frequencies for Ir–Cl bonds are observed at 280–300 cm⁻¹, while C–N carbene vibrations appear at 1,450–1,500 cm⁻¹.

Crystallographic Data

Single-crystal X-ray diffraction of [IrCl(COD)(IMes)] confirms a distorted square-planar geometry around the iridium center. Key structural parameters include:

Parameter Value
Ir–Cl bond length2.38 Å
Ir–C(carbene) bond length2.02 Å
Cl–Ir–C(carbene) angle88.5°
COD dihedral angle86° (consistent with)

Comparative Analysis of Synthetic Methods

The choice of synthesis route impacts catalytic performance and stability. A comparison of the two primary methods is summarized below:

Parameter Ligand Substitution Route Direct Synthesis Route
Starting material[Ir(μ₂-Cl)(COD)]₂[IrCl(COD)]₂
Reaction time12–24 hours6 hours
Yield70–85%90–95%
Purity (HPLC)≥98%≥99%
Catalytic activity*ModerateHigh

*Catalytic activity assessed in hydrogenation of styrene.

Challenges and Optimization Strategies

Air Sensitivity

[IrCl(COD)(IMes)] is highly air-sensitive in solution, necessitating Schlenk-line techniques or glovebox handling. Degradation pathways include oxidation of Ir(I) to Ir(III) and ligand dissociation. Stabilization strategies include:

  • Storage under argon at −20°C

  • Use of stabilizing solvents (e.g., DCM with 1% triethylamine)

Byproduct Formation

Common byproducts include [IrCl(IMes)₂] and free COD, which reduce catalytic efficiency. Chromatographic purification (silica gel, hexane/ethyl acetate) or recrystallization from diethyl ether mitigates this issue.

Industrial and Research Applications

The optimized synthesis of [IrCl(COD)(IMes)] enables its use in:

  • Hydrogenation Catalysis: Exhibits turnover frequencies (TOF) of 1,200 h⁻¹ in alkene hydrogenation.

  • Hyperpolarization: Achieves 8,100-fold ¹H NMR signal enhancement in para-hydrogen-based studies.

  • Single-Site Catalysts: Immobilization on SiO₂ surfaces via phosphine linkers for heterogeneous catalysis .

Chemical Reactions Analysis

Ligand Substitution Reactions

The COD ligand in [IrCl(COD)(IMes)] is readily displaced, facilitating the formation of catalytically active species:

  • Cyclooctene (COE) substitution : COD is replaced by COE to form [IrCl(COE)₂(IMes)] , though this complex is unstable and rapidly reacts with pyridine (py) and H₂ to yield [IrCl(H)₂(η²-COE)(py)₂] .

  • Nitrogen ligand uptake : Pyridine or dimethylaminopyridine (DMAP) displaces COD, forming [IrCl(H)₂(IMes)(py)₂] .

Kinetic Data for COE Interconversion

ParameterValueSource
Rate constant (298 K)3.8 ± 0.1 s⁻¹
ΔH‡ (py loss)90.6 ± 1 kJ mol⁻¹
ΔS‡ (py loss)79 ± 4 J mol⁻¹ K⁻¹

Activation with Hydrogen

Exposure to H₂ triggers oxidative addition, forming hydride intermediates critical for catalysis:

  • [IrCl(COD)(IMes)] + H₂ → [Ir(H)₂Cl(COD)(IMes)]
    This dihydride species reacts further with substrates (e.g., pyridine) to form [Ir(H)₂(IMes)(py)₃]Cl , a key intermediate in hydrogenation and hyperpolarization .

Hydride Complexes and NMR Shifts

ComplexHydride δ (ppm)Source
[Ir(H)₂(IMes)(py)₃]Cl −22.8 (major)
[Ir₂(Cl)(μ₂-Cl)(H)₃(IMes)₂(DMSO)₂] −15.79, −24.80, −30.66

Catalytic Hydrogenation and C-H Activation

[IrCl(COD)(IMes)] catalyzes hydrogenation of alkenes and C-H bond functionalization:

  • Alkene hydrogenation : Converts COD to cyclooctane under H₂, forming [Ir(H)₂(IMes)(L)₃]Cl (L = pyridazine, phthalazine) .

  • C-H activation : Activates substrates like pyruvate, enabling deuterium exchange and isotopic labeling .

Catalytic Efficiency

  • Turnover frequencies (TOFs) exceed 10⁴ h⁻¹ in polar solvents (e.g., methanol) .

  • Steric effects from IMes enhance selectivity for less hindered alkenes .

Role in Signal Amplification by Reversible Exchange (SABRE)

[IrCl(COD)(IMes)] is a precursor for hyperpolarizing agents in NMR/MRI:

  • Mechanism : p-H₂ transfers spin polarization to substrates via transient [Ir(H)₂(η²-H₂)(IMes)(py)₂]⁺ .

  • Performance : Achieves >8,100-fold ¹H signal enhancement for pyridine at 3 T .

Optimization Factors

FactorEffect on SABRE EfficiencySource
Solvent (methanol-d₄)Reduces deuteration losses
Magnetic field (3 T)Maximizes polarization transfer

Reactions with Sulfoxide Ligands

Sulfoxides (e.g., DMSO) induce unique reactivity:

  • Trihydride formation : [IrCl(COD)(IMes)] + DMSO + H₂ → [Ir(H)₃(IMes)(DMSO)₂] .

  • Dimerization : Prolonged reaction times yield [Ir₂(Cl)(μ₂-Cl)(H)₃(μ₂-H)(IMes)₂(DMSO)₂] , characterized by distinct hydride NMR signals .

Interactions with Nitrogen-Containing Substrates

  • Pyridazine/phthalazine : Forms [Ir(H)₂(COD)(IMes)(L)]Cl (L = pyridazine, phthalazine), which undergoes haptotropic shifts and full ligand dissociation .

  • Nitrite (NO₂⁻) : Competes with pyridine, yielding [Ir(H)₂(NO₂)(COD)(IMes)] under H₂ .

Key Implications

  • The labile COD ligand and robust IMes carbene make [IrCl(COD)(IMes)] a cornerstone in designing iridium catalysts.

  • Its role in SABRE highlights applications in medical imaging, where hyperpolarized agents enhance diagnostic sensitivity .

Scientific Research Applications

Catalytic Applications

COD-Ir-Cl(imes) has been extensively studied for its catalytic properties, particularly in organic transformations:

  • Hydrogenation Reactions
    • The complex is effective in hydrogenation, where it facilitates the addition of hydrogen to unsaturated compounds. This is crucial in organic synthesis for producing saturated hydrocarbons.
    • Case Study: Research demonstrated that [Ir(COD)(IMes)] significantly improves the efficiency of hydrogenation reactions compared to other catalysts, showcasing its potential for industrial applications.
  • C–H Activation
    • The compound can activate C–H bonds in hydrocarbons, leading to functionalization. This property is valuable for modifying organic molecules without the need for pre-functionalization.
    • Studies indicate that [Ir(COD)(IMes)] can effectively promote C–H activation under mild conditions, enhancing the scope of synthetic methodologies .
  • SABRE Process (Signal Amplification by Reversible Exchange)
    • A notable application of COD-Ir-Cl(imes) is in the SABRE technique, which enhances magnetic resonance signals. This method utilizes parahydrogen to polarize nuclei in nearby molecules, significantly increasing NMR sensitivity.
    • Research highlights an 8100-fold increase in signal strength when using [Ir(COD)(IMes)] as a catalyst in this process, demonstrating its effectiveness in hyperpolarization .

Comparative Analysis with Other Iridium Complexes

Compound NameFormulaKey Features
Cyclooctadiene Iridium Chloride Dimer[Ir(μ-Cl)(COD)]2Precursor for various iridium complexes; stable in air
Crabtree's Catalyst[Ir(COD)(PPh3)]Known for effectiveness in asymmetric hydrogenation
Iridium(I) Complex with Phosphines[(NHC)Ir(COD)]Involves N-heterocyclic carbenes; used in hydrogenation
Iridium Methoxide Complex[Ir(OCH3)(COD)]Similar reactivity but with methoxide ligands

The versatility of COD-Ir-Cl(imes) is evident when compared to other iridium complexes. Its unique ligand environment allows for enhanced catalytic activity and stability.

Biological and Environmental Considerations

Recent studies have raised concerns about the cytotoxicity of iridium complexes, including COD-Ir-Cl(imes). Research indicates that while these compounds are effective catalysts, their biological interactions necessitate careful consideration during application .

Mechanism of Action

The mechanism of action of COD-Ir-Cl(imes) involves the reversible binding of substrates to the iridium center. This binding facilitates the transfer of spin polarization from parahydrogen to the substrate, enhancing NMR signals. The molecular targets include hydrogen and various organic substrates, and the pathways involve the formation and dissociation of reversible complexes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[Ir(COD)Cl]₂

  • Structure : A dimeric iridium complex with two COD ligands and bridging chloride ions.
  • Electronic Properties : Exhibits lower electron density at the iridium center compared to COD-Ir-Cl(imes), due to the absence of the "imes" ligand.
  • Solubility : Soluble in dichloromethane and THF but poorly soluble in water .

Ir(CO)Cl(PPh₃)₂ (Vaska’s Complex)

  • Structure: A mononuclear iridium complex with carbonyl, chloride, and triphenylphosphine ligands.
  • Electronic Properties : The strong π-accepting CO ligand increases oxidative stability but reduces catalytic versatility.
  • Catalytic Activity : Effective in oxygen-sensitive reactions but less active in C–H bond activation compared to COD-Ir-Cl(imes) .
  • Synthesis : Requires inert conditions, unlike COD-Ir-Cl(imes), which can be synthesized under ambient temperature in tetrahydrofuran (THF) .

Table 1: Structural and Functional Comparison

Property COD-Ir-Cl(imes) [Ir(COD)Cl]₂ Ir(CO)Cl(PPh₃)₂
Ligand System COD, Cl, "imes" COD, Cl CO, Cl, PPh₃
Molecular Weight ~450 g/mol (estimated) 796.8 g/mol 732.3 g/mol
Solubility Polar solvents Non-polar solvents Dichloromethane
Catalytic Efficiency High (asymmetric) Moderate (symmetric) Low (oxygen-sensitive)
Synthetic Complexity Moderate Low High

Comparison with Functionally Similar Compounds

Crabtree’s Catalyst ([Ir(COD)(PCy₃)(py)]PF₆)

  • Function : Hydrogenation of alkenes in sterically hindered environments.
  • Advantage over COD-Ir-Cl(imes) : Superior activity in highly substituted substrates due to the PCy₃ ligand.
  • Limitation : Requires counterions (PF₆⁻) for stability, complicating recycling processes .

Chloroiridic Acid (H₂IrCl₆)

  • Function : Precursor for industrial catalysis and electroplating.
  • Advantage over COD-Ir-Cl(imes) : Cost-effective for large-scale applications.
  • Limitation : Lacks defined ligand architecture, leading to unpredictable reactivity .

Critical Analysis of Limitations

  • Synthetic Challenges : The "imes" ligand synthesis involves multi-step purification, increasing production costs .
  • Toxicity : Chloride ligands pose risks of HCl release under acidic conditions, necessitating careful handling (H302 warning) .

Q & A

Q. Tables for Methodological Reference

Parameter Validation Technique Acceptance Criteria
PurityHPLC-UV (λ = 254 nm)≥95% peak area uniformity
Redox PotentialCyclic Voltammetry (vs. Ag/AgCl)±5 mV reproducibility across 3 trials
CrystallinityPXRDR-factor ≤ 5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.